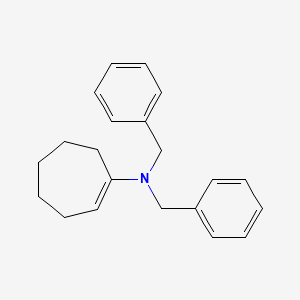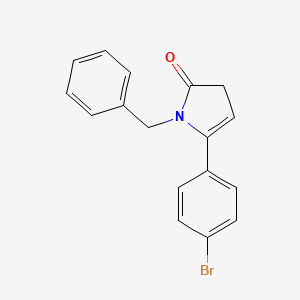
1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolidinone core substituted with a benzyl group and a bromophenyl group
Vorbereitungsmethoden
The synthesis of 1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one typically involves the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine in acetonitrile at room temperature . This reaction yields the desired compound with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different pharmacological properties.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, enabling the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
1-Benzyl-5-(4-chlorophenyl)-1,3-dihydro-2H-pyrrol-2-one: Similar structure but with a chlorine substituent instead of bromine.
1-Benzyl-5-(4-fluorophenyl)-1,3-dihydro-2H-pyrrol-2-one: Fluorine substituent instead of bromine.
1-Benzyl-5-(4-methylphenyl)-1,3-dihydro-2H-pyrrol-2-one: Methyl substituent instead of bromine. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
824935-53-7 |
|---|---|
Molekularformel |
C17H14BrNO |
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
1-benzyl-5-(4-bromophenyl)-3H-pyrrol-2-one |
InChI |
InChI=1S/C17H14BrNO/c18-15-8-6-14(7-9-15)16-10-11-17(20)19(16)12-13-4-2-1-3-5-13/h1-10H,11-12H2 |
InChI-Schlüssel |
DXQGWAYTILNOFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(N(C1=O)CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


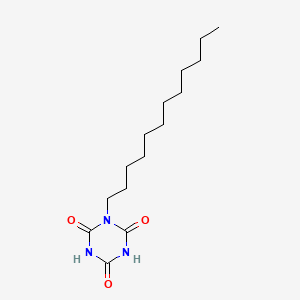
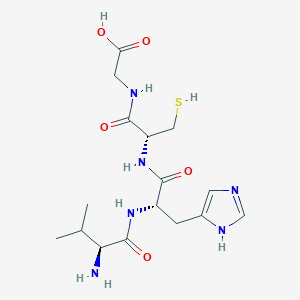
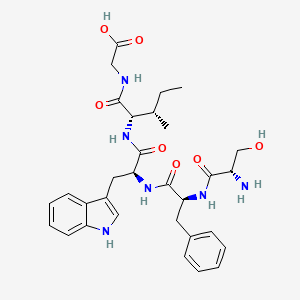

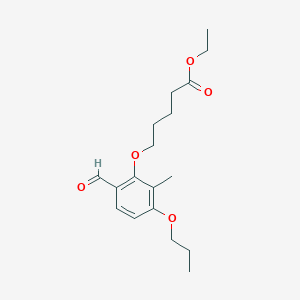
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)
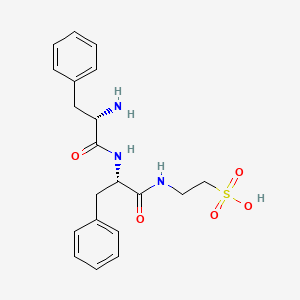
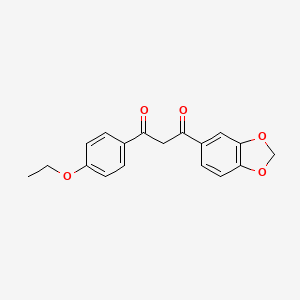
![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)
![11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)](/img/structure/B14218385.png)

